4,4'-Dimethylangelicin
Description
4,4'-Dimethylangelicin (4,4'-DMA) is a monofunctional angular furocoumarin derivative characterized by methyl groups at the 4 and 4' positions of its furanocoumarin backbone. It exhibits strong DNA-binding properties through intercalation, forming monoadducts upon ultraviolet A (UVA) irradiation without cross-linking DNA strands . Its photochemical activity is leveraged in phototherapy applications, particularly for cystic fibrosis (CF) treatment, where it restores CFTR channel function . Notably, 4,4'-DMA demonstrates higher DNA photobinding efficiency than its parent compound angelicin and other angular analogs like 4,5'-dimethylangelicin (4,5'-DMA), while maintaining lower mutagenicity compared to bifunctional furocoumarins such as psoralen .
Properties
CAS No. |
22975-76-4 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4,9-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-9(7)3-4-10-12(13)8(2)6-15-10/h3-6H,1-2H3 |
InChI Key |
ZUOUYRRXKPHFSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
Other CAS No. |
22975-76-4 |
Synonyms |
4,4'-dimethylangelicin 4,9-dimethylangelicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
4,5'-Dimethylangelicin (4,5'-DMA)
- Structure : Angular isomer with methyl groups at 4 and 5' positions.
- DNA Interaction: Monofunctional binding with DNA, forming monoadducts under UVA. However, its photobinding rate is 3–5 times slower than 4,4'-DMA .
- Phototoxicity : Minimal skin phototoxicity compared to 4,4'-DMA, making it less effective in therapeutic contexts requiring deep tissue penetration .
4,6-Dimethylangelicin (DMA)
- Structure : Methyl groups at 4 and 6 positions.
- DNA Interaction: Retains monofunctional binding but exhibits residual photoreactivity. Engineered to minimize mutagenicity while preserving NF-κB inhibition for anti-inflammatory applications .
- Advantages: Non-mutagenic derivatives (e.g., IPEMA, PEMA) show improved safety profiles, making them candidates for long-term CF therapy .
Psoralen
Functional Comparisons
DNA Binding and Photobinding Efficiency
| Compound | Binding Type | Photobinding Rate (Relative to Angelicin) | Cross-Linking |
|---|---|---|---|
| 4,4'-DMA | Monofunctional | 3× Faster | No |
| 4,5'-DMA | Monofunctional | 1.5× Faster | No |
| Psoralen | Bifunctional | 2× Faster | Yes |
| 4,5'-DMP* | Bifunctional | 4× Faster | Yes |
*4,5'-Dimethylpsoralen (DMP), a linear isomer and common synthetic impurity in 4,5'-DMA preparations, exhibits higher photobinding but undesirable cross-linking .
Phototoxicity and Mutagenicity
| Compound | Skin Phototoxicity | Mutagenicity (E. coli WP2 Assay) | IARC Classification |
|---|---|---|---|
| 4,4'-DMA | Moderate | Low | Group 3† |
| 4,5'-DMA | Low | Very Low | Not Classified |
| Psoralen | High | High | Group 1‡ |
†Group 3: Not classifiable as carcinogenic to humans (IARC, Suppl. 7) . ‡Group 1: Carcinogenic to humans .
Therapeutic Potential
- 4,4'-DMA: Cystic Fibrosis: Restores CFTR function via NF-κB inhibition at non-mutagenic doses (EC₅₀: 0.5–1.0 μM) . Photochemotherapy: Higher selectivity for DNA damage in cancer cells (e.g., Ehrlich ascites) compared to psoralen .
- IPEMA/PEMA : Second-generation derivatives with abolished photoreactivity, enhancing safety for chronic use .
Key Research Findings
Molecular Dynamics : Methylation at 4 and 4' positions enhances DNA intercalation by stabilizing the angelicin molecule within the DNA helix, increasing photobinding affinity .
Spectral Analysis : Terminal substituents in 4,4'-DMA correlate with fluorescence intensity in aqueous environments, aiding in DNA interaction tracking .
In Vivo Efficacy : 4,4'-DMA inhibits T2 phage infectivity 4× more effectively than 4,5'-DMA, highlighting its superior bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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